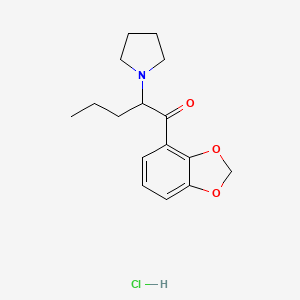
2,3-Methylenedioxypyrovalerone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Methylenedioxy Pyrovalerone (hydrochloride) is a synthetic stimulant belonging to the cathinone class. It is a structural isomer of 3,4-Methylenedioxy Pyrovalerone, known for its psychoactive properties. This compound has been studied for its potential use in forensic and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Methylenedioxy Pyrovalerone (hydrochloride) typically involves the following steps:
Formation of the Methylenedioxy Ring: This is achieved by reacting a suitable precursor with methylenedioxy reagents under controlled conditions.
Introduction of the Pyrovalerone Moiety: This step involves the addition of a pyrrolidinyl group to the methylenedioxy ring, often using pyrrolidine and a suitable alkylating agent.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 2,3-Methylenedioxy Pyrovalerone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets analytical standards.
Chemical Reactions Analysis
Types of Reactions
2,3-Methylenedioxy Pyrovalerone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
2,3-Methylenedioxy Pyrovalerone (hydrochloride) has several scientific research applications:
Analytical Chemistry: Used as a reference standard in mass spectrometry and chromatography.
Forensic Science: Employed in the identification and analysis of designer drugs.
Neuroscience Research: Studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine reuptake inhibition.
Pharmacology: Investigated for its potential therapeutic effects and abuse liability
Mechanism of Action
2,3-Methylenedioxy Pyrovalerone (hydrochloride) acts primarily as a norepinephrine-dopamine reuptake inhibitor. It binds to and inhibits the transporters responsible for the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in enhanced stimulation of the central nervous system, contributing to its psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxy Pyrovalerone: A structural isomer with similar stimulant properties.
Pyrovalerone: A related compound used in the treatment of chronic fatigue and as an anorectic.
Mephedrone: Another cathinone derivative with stimulant effects.
Uniqueness
2,3-Methylenedioxy Pyrovalerone (hydrochloride) is unique due to its specific structural configuration, which influences its binding affinity and activity at neurotransmitter transporters. This makes it distinct in terms of potency and duration of action compared to its analogs .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C16H22ClNO3 |
|---|---|
Molecular Weight |
311.80 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-4-yl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-2-6-13(17-9-3-4-10-17)15(18)12-7-5-8-14-16(12)20-11-19-14;/h5,7-8,13H,2-4,6,9-11H2,1H3;1H |
InChI Key |
HHXXZMWSNSBARF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=C2C(=CC=C1)OCO2)N3CCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,10R,13S,17S)-6-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate](/img/structure/B10766741.png)
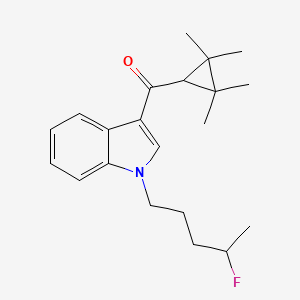

![1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B10766757.png)
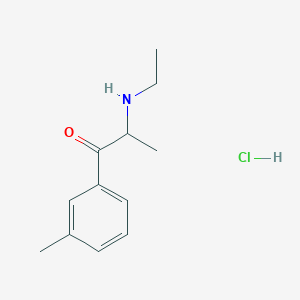
![6-[(1R,2R,3S,5S)-2-[(Z)-4-carboxybut-2-enyl]-3,5-dihydroxycyclopentyl]-4-oxohexanoic acid](/img/structure/B10766787.png)
![3-[[(1R,3R)-3-carboxycyclohexyl]carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid](/img/structure/B10766789.png)
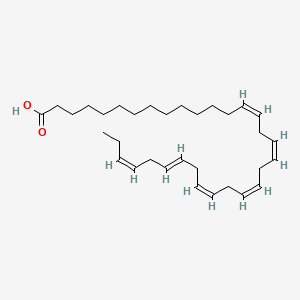
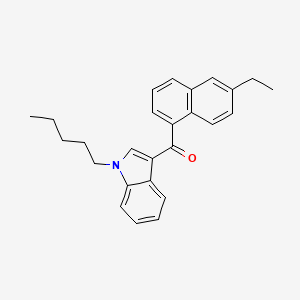
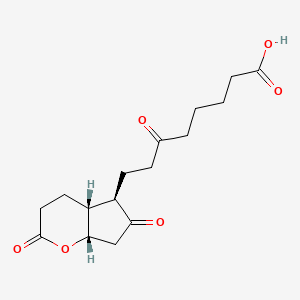

![(15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766826.png)

![[7-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766842.png)
